molecular formula C11H7BrClNO2 B324826 N-(4-bromo-3-chlorophenyl)-2-furamide

N-(4-bromo-3-chlorophenyl)-2-furamide

Cat. No.: B324826
M. Wt: 300.53 g/mol
InChI Key: MDPXOHXICGMESV-UHFFFAOYSA-N
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Description

N-(4-bromo-3-chlorophenyl)-2-furamide is a furan-2-carboxamide derivative featuring a 4-bromo-3-chlorophenyl substituent on the amide nitrogen. Its molecular structure consists of a furan ring (a five-membered aromatic heterocycle with oxygen) linked via a carboxamide group to a halogenated phenyl ring.

Characterization via $ ^1H $ NMR and ESI-LCMS is standard, as seen in structurally related compounds .

Properties

Molecular Formula

C11H7BrClNO2

Molecular Weight

300.53 g/mol

IUPAC Name

N-(4-bromo-3-chlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C11H7BrClNO2/c12-8-4-3-7(6-9(8)13)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15)

InChI Key

MDPXOHXICGMESV-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)Br)Cl

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and synthetic differences between N-(4-bromo-3-chlorophenyl)-2-furamide and related compounds:

Compound Name Substituents on Furan Substituents on Phenyl Amide Molecular Weight (g/mol) Key Features Reference
This compound None 4-Bromo, 3-chloro ~300.5* Halogenated phenyl; potential bioactive scaffold
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide 5-(2-Chlorophenyl) 4-Sulfamoyl ~377.8 Sulfonamide group; enhanced solubility
5-Bromo-N-(3-chloro-4-morpholinylphenyl)-2-furamide 5-Bromo 3-Chloro, 4-morpholinyl ~429.7 Morpholine substituent; improved pharmacokinetics
N-{[(4-Bromo-3-chlorophenyl)amino]carbonothioyl}-2-furamide None 4-Bromo, 3-chloro (thiourea) ~331.6 Thiourea linkage; distinct reactivity
3-Chloro-N-phenyl-phthalimide N/A (phthalimide core) 3-Chloro ~245.7 Phthalimide core; polymer precursor

*Calculated based on empirical formula.

Physicochemical Properties

  • Solubility : Sulfamoyl and morpholinyl substituents ( and ) increase polarity, whereas halogenation (target compound) enhances hydrophobicity.
  • Stability : Bromine’s electron-withdrawing effect may stabilize the aryl ring against electrophilic substitution, contrasting with electron-donating groups like morpholine .

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